Enolicam

Description

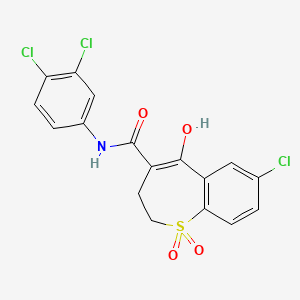

Structure

3D Structure

Properties

CAS No. |

59755-82-7 |

|---|---|

Molecular Formula |

C17H12Cl3NO4S |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

7-chloro-N-(3,4-dichlorophenyl)-5-hydroxy-1,1-dioxo-2,3-dihydro-1λ6-benzothiepine-4-carboxamide |

InChI |

InChI=1S/C17H12Cl3NO4S/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10/h1-4,7-8,22H,5-6H2,(H,21,23) |

InChI Key |

ANOGOQXCGBMIJV-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |

Other CAS No. |

59755-82-7 |

Synonyms |

CGS 5391B CGS-5391B enolicam enolicam, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Enolicam Mechanism of Action in Cyclooxygenase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of enolicam non-steroidal anti-inflammatory drugs (NSAIDs) in the inhibition of cyclooxygenase (COX) enzymes. It covers the molecular interactions, isoenzyme selectivity, quantitative inhibitory data, and the experimental protocols used for their characterization.

Introduction to Cyclooxygenase and Enolicams

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2.

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological processes, including gastric mucosa protection, platelet aggregation, and renal blood flow.[2][3]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][3] Its activity is primarily responsible for the synthesis of pro-inflammatory prostaglandins.[1]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[1][4]

Enolicams, also known as oxicams, are a distinct class of NSAIDs characterized by their acidic enol group. This class includes piroxicam, meloxicam, tenoxicam, and lornoxicam.[5] They are potent anti-inflammatory and analgesic agents that, like other NSAIDs, exert their effect through the inhibition of COX enzymes.

General and Specific Mechanisms of COX Inhibition

The Cyclooxygenase Active Site

The COX enzyme functions as a homodimer, with each monomer containing a long, hydrophobic channel that serves as the active site for arachidonic acid binding and catalysis.[4] Key amino acid residues within this channel are critical for substrate binding and are the primary targets for NSAIDs. Important residues include Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355) at the channel's entrance, and Serine-530 (Ser-530), which is located further up the channel.[4][6][7]

Binding Modes of NSAIDs

NSAIDs act as competitive inhibitors by binding within the COX active site, preventing arachidonic acid from accessing the catalytic domain.[4] Different classes of NSAIDs exhibit distinct binding modes:

-

Traditional NSAIDs (e.g., Ibuprofen, Naproxen): These drugs typically contain a carboxylate group that forms an ionic bond with the positively charged Arg-120 residue at the base of the active site.[6][7]

-

Aspirin: Uniquely, aspirin acts as an irreversible inhibitor by covalently acetylating the hydroxyl group of Ser-530, permanently blocking the active site.[4][7]

-

Diclofenac: This NSAID binds in an inverted orientation, where its carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 at the apex of the active site, rather than with Arg-120.[6][8]

The Unique Binding Mechanism of Enolicams (Oxicams)

Crystallographic studies have revealed that oxicams bind to the COX active site in a novel manner, distinct from other NSAIDs. Instead of direct ionic interactions with Arg-120, their binding is mediated by a highly coordinated, two-water-molecule bridge. This network of hydrogen bonds connects the this compound to the active site residues.[7] Mutagenesis studies also indicate that Ser-530 plays an important role in the time-dependent inhibition by piroxicam.[8] This unique binding mode contributes to the specific inhibitory profiles and selectivity ratios observed within the this compound class.

COX-1 and COX-2 Isoform Selectivity

The primary structural difference that influences the selectivity of NSAIDs is the substitution of a bulky isoleucine (Ile-523) in COX-1 with a smaller valine (Val-523) in COX-2. This change creates a larger, more accessible active site and a hydrophobic side pocket in COX-2, which can accommodate the bulkier structures of COX-2 selective inhibitors.[4]

Enolicams exhibit a range of selectivities for COX-1 versus COX-2:

-

Meloxicam is recognized as a moderately selective COX-2 inhibitor, showing a preferential, but not exclusive, inhibition of the COX-2 isoform.[1][9][10] This selectivity is thought to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs like piroxicam.[9][11]

-

Lornoxicam is characterized as a potent and balanced inhibitor of both COX-1 and COX-2.[10][12] It demonstrates very low IC50 values for both isoforms, indicating high potency.

-

Piroxicam and Tenoxicam are generally considered non-selective or slightly COX-1 preferential inhibitors, similar to traditional NSAIDs.[6][13] Clinical comparisons suggest similar efficacy and safety profiles between tenoxicam and piroxicam.[4][6][14][15]

The following diagram illustrates the relationship between COX isoform inhibition and the resulting physiological effects.

Quantitative Data: Inhibitory Potency (IC50)

The inhibitory potency of a drug is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) is commonly used to express the selectivity of an NSAID. It is crucial to note that absolute IC50 values can vary significantly based on the experimental assay employed (e.g., isolated enzyme vs. whole blood assays). The following tables summarize representative IC50 values for enolicams from various in vitro assays.

Table 1: IC50 Values from Human Whole Blood & Cell-Based Assays

| This compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Assay Type / Source |

| Lornoxicam | 0.005 | 0.008 | 0.625 | Intact Human Cells[14] |

| Meloxicam | 37 | 6.1 | 6.1 | Human Monocytes[6] |

| 36.6 | 4.7 | 7.8 (Ratio reported as 0.12 COX-2/COX-1) | Human Chondrocytes | |

| Piroxicam | 47 | 25 | 1.9 | Human Monocytes[6] |

| 0.56 | 4.4 | 0.13 (Ratio reported as ~8x more active on COX-1) | Human Chondrocytes |

Table 2: IC50 Values from Isolated Enzyme Assays

| This compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Assay Type / Source |

| Lornoxicam | 0.005 | 0.008 | 0.625 | Purified Enzyme |

| Meloxicam | 0.99 | 0.15 | 6.6 | Ovine COX-1 / Mouse COX-2 |

| Piroxicam | 0.76 | 8.99 | 0.08 | Not Specified[4] |

| Tenoxicam | N/A | N/A | Non-selective to slightly COX-1 preferential | Qualitative Assessment[7] |

Note on Tenoxicam: Specific IC50 values for tenoxicam are not consistently reported in the literature. However, it is generally classified along with piroxicam as a non-selective COX inhibitor.

Experimental Protocols for COX Inhibition Assays

The determination of COX inhibitory activity is fundamental to characterizing NSAIDs. The Human Whole Blood Assay is a widely used ex vivo method that closely mimics physiological conditions.[9]

Human Whole Blood Assay Protocol

This assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity. Thromboxane B2 (TXB2), produced during blood clotting, serves as the marker for platelet COX-1 activity. Prostaglandin E2 (PGE2), produced by monocytes stimulated with lipopolysaccharide (LPS), serves as the marker for COX-2 activity.[5]

Materials:

-

Freshly drawn human venous blood (anticoagulant: heparin).

-

Test inhibitor (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Vehicle control (e.g., DMSO).

-

Prostaglandin standards (PGE2, TXB2).

-

Enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS system for prostaglandin quantification.

Methodology:

-

COX-1 Activity Assay (TXB2 Production):

-

Aliquots of fresh whole blood (1 mL) are distributed into tubes.

-

Add various concentrations of the test this compound or vehicle control.

-

Incubate the tubes at 37°C for 1 hour to allow for drug-enzyme interaction.

-

Allow the blood to clot by continuing the incubation for a specified time (e.g., 60 minutes).

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and quantify the concentration of TXB2 using ELISA or LC-MS/MS.

-

-

COX-2 Activity Assay (PGE2 Production):

-

Aliquots of fresh whole blood (1 mL) are distributed into tubes.

-

Add various concentrations of the test this compound or vehicle control.

-

Add LPS (e.g., final concentration of 10 µg/mL) to induce COX-2 expression and activity.

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and quantify the concentration of PGE2 using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage inhibition of prostaglandin production for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines the workflow for this experimental protocol.

Conclusion

Enolicams represent a potent class of NSAIDs that inhibit prostaglandin synthesis through a unique, water-mediated binding mechanism within the cyclooxygenase active site. They exhibit a spectrum of selectivity, from the relatively COX-2 selective meloxicam to the potent, balanced inhibition of lornoxicam and the non-selective profiles of piroxicam and tenoxicam. This variation in COX-1/COX-2 inhibition directly influences their clinical balance of anti-inflammatory efficacy and potential for adverse effects. A thorough understanding of their molecular mechanism of action, supported by robust quantitative data from standardized in vitro and ex vivo assays, is essential for the continued development and targeted application of these important therapeutic agents.

Prostaglandin Synthesis Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to various prostanoids.

References

- 1. mdpi.com [mdpi.com]

- 2. A parallel group comparison of tenoxicam and piroxicam in patients with ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A double-blind, parallel study of tenoxicam and piroxicam in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

- 11. A study to determine the efficacy and safety of tenoxicam versus piroxicam, diclofenac and indomethacin in patients with osteoarthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparison of tenoxicam and piroxicam in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajmc.com [ajmc.com]

- 15. A comparison of the effects of tenoxicam and piroxicam on grip strength in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enolicam Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolicams, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam family, have been a subject of extensive research due to their potent anti-inflammatory and analgesic properties. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selectivity towards COX-2. More recently, the enolicam scaffold has emerged as a promising template for the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, a downstream target in the inflammatory cascade. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of enolicams, detailing the impact of structural modifications on their biological activity. It includes a compilation of quantitative inhibitory data, comprehensive experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design of novel this compound-based therapeutic agents.

Introduction

Enolicams are characterized by their acidic enolic proton within a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core structure. This structural feature is pivotal for their interaction with the active site of COX enzymes. The major approved enolicams include piroxicam, meloxicam, tenoxicam, and lornoxicam, each exhibiting distinct pharmacological profiles. Understanding the SAR of this class of compounds is crucial for the development of new analogs with improved efficacy, selectivity, and safety profiles. This guide will explore the key structural modifications on the this compound scaffold and their influence on the inhibition of COX-1, COX-2, and mPGES-1.

Mechanism of Action and Signaling Pathways

The primary anti-inflammatory effect of enolicams is achieved through the inhibition of the cyclooxygenase (COX) pathway. COX enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 is a key objective in modern NSAID design to minimize gastrointestinal side effects associated with COX-1 inhibition.

A secondary and more recent target for this compound-based drugs is microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme acts downstream of COX-2, specifically catalyzing the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Inhibition of mPGES-1 offers a more targeted approach to reducing inflammation with a potentially better safety profile than traditional COX inhibitors.[3]

Signaling Pathway Diagram

Caption: this compound mechanism of action via inhibition of COX and mPGES-1 pathways.

Structure-Activity Relationship (SAR) Studies

The anti-inflammatory activity of enolicams is highly dependent on their chemical structure. Modifications to the benzothiazine core, the N-methyl group, and the carboxamide side chain can significantly impact potency and selectivity for COX-1 and COX-2.

Modifications of the Benzothiazine Core

The 4-hydroxy group of the benzothiazine ring is a critical feature for the biological activity of enolicams. It acts as a key hydrogen bond donor, interacting with the serine residue (Ser-530) in the active site of both COX isoforms. Esterification or removal of this hydroxyl group generally leads to a significant loss of inhibitory activity.

Substitution at the N-2 Position

The substituent at the N-2 position of the benzothiazine ring plays a crucial role in determining the potency and selectivity of enolicams. A methyl group at this position, as seen in piroxicam and meloxicam, is generally favorable for activity.

Variation of the Carboxamide Side Chain

The nature of the heterocyclic ring attached to the carboxamide at the C-3 position is a major determinant of the COX-2 selectivity of enolicams.

-

Piroxicam , with a pyridyl group, is a non-selective COX inhibitor.

-

Meloxicam , which features a 5-methyl-2-thiazolyl moiety, exhibits preferential inhibition of COX-2 over COX-1.[1][4]

-

Lornoxicam and Tenoxicam incorporate a 2-pyridyl group attached to a thieno[2,3-e]thiazine ring, leading to potent, non-selective COX inhibition.

The introduction of bulkier or more rigid substituents at this position can enhance COX-2 selectivity by exploiting the larger active site of the COX-2 enzyme compared to COX-1.

Quantitative SAR Data for COX Inhibition

The following table summarizes the in vitro inhibitory activities of key this compound derivatives against COX-1 and COX-2. It is important to note that IC50 values can vary between different assay systems.[5]

| Compound | R (Carboxamide) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Piroxicam | 2-Pyridyl | 2.5 | 3.3 | 0.76 | [6] |

| Meloxicam | 5-Methyl-2-thiazolyl | 2.0 | 1.0 | 2.0 | [6] |

| Diclofenac (Reference) | - | 0.8 | 0.27 | 3.0 | [6] |

| Indomethacin (Reference) | - | 0.1 | 0.4 | 0.25 | [6] |

| Celecoxib (Reference) | - | 2.6 | 0.035 | 74.3 | [6] |

Data compiled from human whole blood assays.[6]

Enolicams as mPGES-1 Inhibitors

The this compound scaffold has been identified as a promising starting point for the development of potent and selective mPGES-1 inhibitors.[3][7] Structure-activity relationship studies have shown that modifications to the oxicam template can lead to compounds with low nanomolar mPGES-1 inhibition.

Quantitative SAR Data for mPGES-1 Inhibition

The following table presents the inhibitory activity of representative oxicam-based compounds against mPGES-1.

| Compound | Modifications from Piroxicam | mPGES-1 IC50 (nM) | Reference |

| 13j | 2-Pyridyl replaced with 4-(trifluoromethyl)phenyl | 8 | [3][7] |

| PF-4693627 | Oxicam derivative | 3 | [8] |

Experimental Protocols

General Synthesis of the this compound Core

A common synthetic route to the 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide core starts from saccharin.[9][10]

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol for the Synthesis of Piroxicam Analogs:

The synthesis of piroxicam analogs can be achieved through a multi-step process starting from commercially available ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[11]

-

Hydrazinolysis: The starting ester is refluxed with hydrazine monohydrate in ethanol to yield the corresponding hydrazide intermediate.

-

Condensation: The hydrazide is then condensed with an appropriate aldehyde or ketone under acidic catalysis to afford the final N-acylhydrazone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant environment.[6]

Workflow for Human Whole Blood COX Inhibition Assay:

Caption: Workflow for the human whole blood COX-1 and COX-2 inhibition assay.

Protocol:

-

COX-1 Assay:

-

Freshly drawn human venous blood is collected into tubes containing an anticoagulant.

-

Aliquots of the blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time at 37°C.

-

Blood clotting is initiated, and the samples are incubated to allow for platelet aggregation and thromboxane B2 (TXB2) production.

-

The reaction is stopped, and plasma is collected by centrifugation.

-

TXB2 levels are quantified by a specific immunoassay.

-

-

COX-2 Assay:

-

Aliquots of anticoagulated blood are incubated with the test compound and lipopolysaccharide (LPS) to induce COX-2 expression and activity.

-

After incubation, plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels are measured by a specific immunoassay.

-

-

Data Analysis:

-

The percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

Conclusion

The structure-activity relationship of enolicams is a well-established field that continues to evolve. The core 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold is a versatile template for the design of potent anti-inflammatory agents. Key structural modifications, particularly at the N-2 position of the benzothiazine ring and the C-3 carboxamide side chain, are critical for modulating the potency and selectivity of these compounds for COX-1 and COX-2. Furthermore, the emergence of the this compound scaffold as a platform for developing mPGES-1 inhibitors opens new avenues for the creation of next-generation anti-inflammatory drugs with potentially improved safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery to aid in the rational design and development of novel this compound-based therapeutics.

References

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inducible microsomal prostaglandin E(2) synthase-1 (mPGES-1) inhibitors derived from an oxicam template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medscape.com [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Pain Relief: A Technical Guide to the Discovery and Synthesis of Novel Enolicam Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and synthesis of novel analogues of enolicams, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). By delving into their mechanism of action, detailing synthetic methodologies, and presenting key biological data, this document serves as a comprehensive resource for professionals engaged in the pursuit of more effective and safer anti-inflammatory and analgesic agents.

Introduction: The Enduring Legacy of Enolicams

Enolicams, also known as oxicams, have been a cornerstone in the management of pain and inflammation for decades.[1][2] This class of drugs, which includes well-known members like piroxicam, meloxicam, tenoxicam, and lornoxicam, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The enolicam scaffold, characterized by a 4-hydroxy-1,2-benzothiazine carboxamide 1,1-dioxide core, offers a versatile platform for structural modifications aimed at enhancing potency, selectivity, and safety profiles. This guide will navigate the synthetic pathways to novel this compound analogues and the experimental protocols used to evaluate their therapeutic potential.

Mechanism of Action: Beyond COX Inhibition

The primary mechanism of action for enolicams is the inhibition of COX-1 and COX-2 enzymes.[3] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoenzymes is a key consideration in drug design to minimize gastrointestinal side effects associated with non-selective NSAIDs.

However, the anti-inflammatory effects of enolicams may extend beyond simple COX inhibition. Research suggests the involvement of COX-independent pathways, including the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response.[3][4]

Below is a diagram illustrating the signaling pathway of this compound action.

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues often involves the modification of the core benzothiazine N-acylhydrazone structure. A general synthetic approach is outlined below, based on the synthesis of novel piroxicam analogues.[2]

General Synthetic Workflow

The synthesis typically proceeds in two main steps:

-

Formation of the Hydrazide Intermediate: The starting material, an ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is reacted with hydrazine monohydrate to yield the corresponding carbohydrazide.

-

Condensation to form N-acylhydrazones: The hydrazide intermediate is then condensed with various aromatic or heteroaromatic aldehydes under acidic catalysis to produce the final N-acylhydrazone analogues.

The following diagram illustrates this synthetic workflow.

Detailed Experimental Protocols

Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide [2]

A mixture of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (7.06 mmol) and hydrazine hydrate 80% (137.4 mmol) in ethanol (40.0 mL) is stirred under reflux for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is partially concentrated under vacuum. Water and 37% HCl are added until precipitation occurs. The resulting solid is filtered and washed with water and cold ethanol to yield the desired carbohydrazide.

General Procedure for the Synthesis of N'-[(E)-arylmethylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides [2]

To a solution of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide in ethanol, a catalytic amount of concentrated HCl is added, followed by the dropwise addition of the appropriate aromatic or heteroaromatic aldehyde. The reaction mixture is stirred at room temperature for 30-50 minutes. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the final N-acylhydrazone product.

Biological Evaluation of Novel Analogues

The newly synthesized this compound analogues are subjected to a battery of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is a primary determinant of their anti-inflammatory activity and potential for gastrointestinal side effects.

Experimental Protocol: COX Inhibition Assay [5]

The inhibitory activity of the compounds on COX-1 and COX-2 is determined using a whole blood assay. For COX-1 inhibition, thromboxane B2 (TXB2) formation is measured after blood clotting. For COX-2 inhibition, prostaglandin E2 (PGE2) levels are measured in lipopolysaccharide (LPS)-stimulated whole blood. The concentration of the test compound that causes 50% inhibition (IC50) is calculated.

Table 1: In Vitro COX-1 and COX-2 Inhibition of Selected Enolicams

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| Piroxicam | 0.76 | 8.99 | 0.08 |

| Meloxicam | 36.6 | 4.7 | 7.8 |

| Lornoxicam | 0.005 | 0.008 | 0.625 |

| Indomethacin | 0.063 | 0.48 | 0.13 |

| Diclofenac | 0.611 | 0.63 | 0.97 |

| Aspirin | 3.57 | 29.3 | 0.12 |

| Data sourced from multiple studies for comparison.[5][6] |

In Vivo Anti-inflammatory and Analgesic Activity

The therapeutic efficacy of the novel analogues is further evaluated in animal models of inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7][8]

Acute inflammation is induced by subplantar injection of carrageenan into the hind paw of rats. The test compounds or vehicle are administered orally prior to carrageenan injection. The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Table 2: Anti-inflammatory Activity of Meloxicam Analogues in Carrageenan-Induced Paw Edema

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |

| Meloxicam | 3 | 3 | 45.2 |

| Meloxicam | 10 | 3 | 58.7 |

| Meloxicam | 30 | 3 | 65.1 |

| Aminoguanidine + Meloxicam (1 mg/kg) | 30 | 3 | 38.5 |

| Aminoguanidine + Meloxicam (1 mg/kg) | 100 | 3 | 52.1 |

| Aminoguanidine + Meloxicam (1 mg/kg) | 300 | 3 | 61.3 |

| Data adapted from a study on the synergistic effect of meloxicam and aminoguanidine.[8] |

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice [2][9]

The analgesic activity is assessed by the acetic acid-induced writhing test. Mice are administered the test compounds or vehicle orally. After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhings). The number of writhings is counted for a specific duration. The percentage of inhibition of writhing is calculated by comparing the treated groups with the control group.

Table 3: Analgesic Activity of Piroxicam Analogues in Acetic Acid-Induced Writhing Test

| Compound | Dose (µmol/kg) | % Inhibition of Writhing | ID50 (µmol/kg) |

| Piroxicam | 100 | 95.4 ± 2.1 | 0.40 |

| Analogue 14b | 100 | 85.2 ± 3.5 | 4.52 |

| Analogue 14e | 100 | 88.7 ± 2.9 | 3.15 |

| Analogue 14f | 100 | 82.1 ± 4.2 | 5.89 |

| Analogue 14g | 100 | 90.3 ± 1.8 | 2.98 |

| Analogue 14h | 100 | 92.5 ± 2.0 | 2.87 |

| Data from a study on novel piroxicam N-acylhydrazone analogues.[2] |

Structure-Activity Relationships and Future Directions

The data presented in the tables above provide valuable insights into the structure-activity relationships (SAR) of this compound analogues. For instance, modifications to the N-acylhydrazone moiety of piroxicam can significantly impact its analgesic potency.[2] Similarly, the selectivity for COX-2 over COX-1 can be fine-tuned through structural alterations, as seen in the case of meloxicam.[6]

The logical relationship for the drug discovery process is depicted below.

Future research in this area will likely focus on the development of highly selective COX-2 inhibitors with improved cardiovascular safety profiles. Furthermore, the exploration of dual-action inhibitors that target other key inflammatory mediators in addition to COX could lead to the discovery of next-generation anti-inflammatory drugs with superior efficacy and tolerability. The synthetic strategies and evaluation protocols detailed in this guide provide a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpls.org [wjpls.org]

- 8. Synergistic anti-inflammatory interaction between meloxicam and aminoguanidine hydrochloride in carrageenan-induced acute inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Theoretical and Computational Deep Dive into Enolicam's Binding Dynamics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enolicam belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), which are pivotal in managing pain and inflammation. The therapeutic efficacy of these agents stems from their inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of pro-inflammatory prostaglandins. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the binding mechanism of this compound and related oxicams to their protein targets. By integrating experimental data with computational simulations, we can achieve a detailed understanding of the molecular interactions that govern the drug's potency and selectivity.

While specific quantitative binding data for this compound is limited in publicly available literature, this guide will leverage data from closely related and well-studied oxicams, such as Piroxicam and Meloxicam, to provide a comprehensive overview of the binding characteristics of this important drug class.

Data Presentation: Quantitative Insights into Oxicam-COX Interactions

The following tables summarize key quantitative data for Piroxicam and Meloxicam, serving as a proxy for understanding the potential binding affinities of this compound.

Table 1: In Vitro Inhibitory Activity of Oxicams against COX-1 and COX-2

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Piroxicam | Human COX-1 | 47 | [1] |

| Piroxicam | Human COX-2 | 25 | [1] |

| Meloxicam | Human COX-1 | 37 | [1] |

| Meloxicam | Human COX-2 | 6.1 | [1] |

Table 2: Computationally Derived Binding Energies of Piroxicam

| Ligand | Target Protein | Method | Binding Free Energy (kcal/mol) | Reference |

| Piroxicam | COX-2 | Docking | -8.06 to -8.76 | [2] |

Experimental Protocols: Methodologies for Studying this compound Binding

A multi-faceted approach combining various experimental techniques is crucial for a thorough understanding of this compound's binding characteristics.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of this compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) by the cyclooxygenase activity is coupled to the peroxidase-mediated oxidation of a chromogenic substrate. The rate of color development is proportional to the enzyme activity, and its reduction in the presence of an inhibitor is used to calculate the IC50 value.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor: A stock solution of hemin in a suitable solvent, diluted in the assay buffer.

-

Enzyme Solution: Purified recombinant human or ovine COX-1 or COX-2 enzymes are diluted in the assay buffer to a working concentration.

-

Inhibitor Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared.

-

Arachidonic Acid Solution: A stock solution of arachidonic acid is prepared in ethanol and then diluted in the assay buffer.

-

Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is prepared as a stock solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and enzyme solution to each well.

-

Add the serially diluted this compound or the vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the colorimetric substrate to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the this compound-COX complex, revealing the precise binding mode and key molecular interactions.

Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Detailed Protocol:

-

Protein Expression and Purification: Express and purify high-quality, homogenous COX-1 or COX-2 protein.

-

Crystallization:

-

Co-crystallization: Incubate the purified protein with a molar excess of this compound before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

-

Soaking: Grow crystals of the apo (unliganded) protein first. Then, transfer the apo crystals to a solution containing this compound to allow the drug to diffuse into the crystal and bind to the protein.

-

-

Data Collection:

-

Mount a single, high-quality crystal and cryo-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods like molecular replacement (if a similar structure is available) or experimental phasing.

-

Build an atomic model of the protein-ligand complex into the resulting electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

Fluorescence Spectroscopy

This method can be used to study the binding affinity and conformational changes in the protein upon ligand binding.

Principle: The intrinsic fluorescence of tryptophan residues in the COX enzyme can be quenched upon the binding of a ligand like this compound. The extent of quenching is dependent on the ligand concentration and can be used to determine the binding constant (Kd).

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of purified COX enzyme in a suitable buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to measure the intrinsic tryptophan fluorescence of the protein solution (excitation at ~295 nm, emission scan from ~300 to 400 nm).

-

Titrate small aliquots of the this compound stock solution into the protein solution.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution and any inner filter effects.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a specific binding model) to determine the dissociation constant (Kd).

-

Mandatory Visualizations

Signaling Pathway: The Arachidonic Acid Cascade

The primary mechanism of action of this compound is the inhibition of COX enzymes, which are central to the arachidonic acid signaling cascade that produces prostaglandins.

Caption: The Arachidonic Acid Signaling Pathway and the inhibitory action of this compound on COX enzymes.

Experimental Workflow: Computational Analysis of this compound Binding

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding process at an atomic level.

Caption: A typical workflow for the computational investigation of this compound's binding to its target protein.

Logical Relationship: Key Interactions in Oxicam Binding to COX

The binding of oxicams to the COX active site is characterized by a unique network of interactions.

Caption: A diagram illustrating the key molecular interactions involved in the binding of oxicams to the COX active site.

Conclusion

The study of this compound's binding to cyclooxygenase enzymes is a prime example of the synergy between experimental and computational approaches in modern drug discovery. While a complete quantitative profile for this compound remains to be fully elucidated in the public domain, the extensive research on related oxicams provides a robust framework for understanding its mechanism of action. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive toolkit for researchers and scientists to further investigate the intricate binding dynamics of this compound and to design novel anti-inflammatory agents with improved efficacy and safety profiles. Future studies focusing on obtaining specific binding affinities and high-resolution crystal structures of this compound in complex with COX isoforms will be invaluable in refining our understanding and guiding the development of the next generation of NSAIDs.

References

Enolicam and its Derivatives: A Technical Guide to Selective COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of enolicam and its derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. While specific data on "this compound" as a singular entity is limited in publicly available research, the broader class of oxicam non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound belongs, provides a strong foundation for understanding their therapeutic potential. This document will delve into the mechanism of action, quantitative data on COX-1/COX-2 inhibition of representative oxicams, detailed experimental protocols for assessing selectivity, and the relevant signaling pathways.

Introduction to Oxicams and COX-2 Selectivity

Oxicams are a class of NSAIDs characterized by their enolic acid core structure.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[2] Two main isoforms of COX exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.[3][4]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are linked to the inhibition of COX-1.[4] Therefore, the development of selective COX-2 inhibitors has been a major goal in drug discovery to create safer anti-inflammatory agents.[5] The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity ratio (COX-1 IC50 / COX-2 IC50), where a higher ratio indicates greater selectivity for COX-2.[6]

Quantitative Analysis of COX Inhibition by Oxicams

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Meloxicam | 37 | 6.1 | 6.1 | [7] |

| 36.6 | 4.7 | 7.8 | [8] | |

| Piroxicam | 47 | 25 | 1.9 | [7] |

| Not specified | Not specified | 0.79 | [9] | |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [7] |

| Celecoxib | 82 | 6.8 | 12 | [7] |

Note: IC50 values can vary between different assay systems and experimental conditions.

As the data indicates, meloxicam demonstrates a notable selectivity for COX-2 over COX-1, with selectivity ratios ranging from 6.1 to 7.8 in the cited studies.[7][8] In contrast, piroxicam shows much lower selectivity for COX-2.[7][9] For comparison, the non-selective NSAID indomethacin shows a preference for COX-1, while the well-known selective COX-2 inhibitor celecoxib has a selectivity ratio of 12.[7] These findings highlight the potential for chemical modifications of the this compound scaffold to achieve significant COX-2 selectivity.

Experimental Protocols for Determining COX Inhibition

The following are detailed methodologies for key experiments used to determine the COX-1 and COX-2 inhibitory activity of compounds like this compound and its derivatives.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing COX selectivity.

Objective: To determine the IC50 values for a test compound against COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into heparinized tubes.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A2 (TXA2) production via the COX-1 pathway. TXA2 is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a validated enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquot whole blood into tubes.

-

Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Add the test compound at various concentrations or vehicle control.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated EIA or LC-MS.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that produces 50% inhibition) using non-linear regression analysis.

-

Calculate the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).

-

Purified Enzyme Assay for COX-1 and COX-2 Inhibition

This assay uses purified recombinant enzymes to directly measure the inhibitory effect of a compound.

Objective: To determine the IC50 values for a test compound against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Incubation:

-

Add the purified COX-1 or COX-2 enzyme to the reaction buffer.

-

Add the test compound at various concentrations or vehicle control.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Termination of Reaction: Stop the reaction after a defined time by adding a strong acid (e.g., HCl).

-

Quantification of Prostaglandin Production: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a validated method such as EIA or LC-MS.

-

Data Analysis:

-

Calculate the percentage inhibition of prostaglandin production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values and the COX-2 selectivity ratio as described for the whole blood assay.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving COX enzymes and a typical experimental workflow for evaluating COX inhibitors.

Caption: COX Signaling Pathway in Inflammation

Caption: Workflow for Determining COX Selectivity

Conclusion

The this compound chemical scaffold, as exemplified by well-studied derivatives like meloxicam, holds significant promise for the development of selective COX-2 inhibitors. The quantitative data demonstrate that modifications to the core oxicam structure can lead to a favorable COX-2 selectivity profile, which is a key attribute for minimizing gastrointestinal and renal side effects associated with traditional NSAIDs. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel this compound derivatives. Future research in this area should focus on synthesizing and testing new analogues with the aim of further enhancing COX-2 selectivity and overall safety, ultimately leading to the development of improved anti-inflammatory therapeutics.

References

- 1. chemicalforums.com [chemicalforums.com]

- 2. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajmc.com [ajmc.com]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Enzymatic Assays for Enolicam Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Enolicams and Their Mechanism of Action

Enolicams are a class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by their acidic enol group. Like other NSAIDs, their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]

-

COX-2: An inducible enzyme that is typically undetectable in most tissues but is upregulated at sites of inflammation.[2]

The relative inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile. Furthermore, the arachidonic acid cascade includes the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes. Some anti-inflammatory drug development efforts focus on the dual inhibition of both COX and 5-LOX pathways. Therefore, a comprehensive in vitro evaluation of an Enolicam's activity involves assessing its inhibitory potential against COX-1, COX-2, and potentially 5-LOX.

This guide provides an in-depth overview of the core signaling pathways, detailed protocols for in vitro enzymatic assays, and a summary of inhibitory data for common Enolicams.

Signaling Pathway: The Arachidonic Acid Cascade

Enolicams exert their effects by intervening in the arachidonic acid (AA) metabolic pathway. This cascade begins when phospholipase A2 releases AA from the cell membrane's phospholipid bilayer. From there, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[3][4]

-

COX Pathway: Leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.[5]

-

5-LOX Pathway: Leads to the production of leukotrienes (LTs), which are involved in chemotaxis, bronchoconstriction, and other inflammatory responses.[6]

Enolicams primarily inhibit the COX pathway, reducing the synthesis of pro-inflammatory prostaglandins.

References

- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent oxygenation of arachidonic acid by 5-lipoxygenase and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Enolicam Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolicam, a prominent subclass of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam family, exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound derivatives, with a particular focus on the widely studied compounds, piroxicam and meloxicam. It details their mechanism of action, presents quantitative data on their COX inhibitory activity, outlines key experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The enzymes responsible for this conversion are cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

This compound NSAIDs, characterized by their enolic acid chemical structure, are a class of compounds that effectively target the COX enzymes. This guide will delve into the specifics of their anti-inflammatory action.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound NSAIDs is the inhibition of COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, enolicams prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. This reduction in prostaglandin synthesis leads to a decrease in vasodilation, edema, and pain associated with inflammation.

While most oxicams are non-selective inhibitors of both COX isoforms, some, like meloxicam, exhibit a degree of selectivity for COX-2. This preferential inhibition of the inducible COX-2 isoform is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound NSAIDs.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound NSAIDs.

Quantitative Data: COX Inhibition

The inhibitory potency of this compound NSAIDs against COX-1 and COX-2 is a critical determinant of their efficacy and safety profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-1) to IC50 (COX-2) is often used to express the selectivity of an NSAID for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Piroxicam | 0.06 - 2.5 | 1.8 - 4.4 | ~0.01 - 1.39 | |

| Meloxicam | 2.0 - 36.6 | 0.2 - 4.7 | ~0.05 - 183 | |

| Indomethacin | 0.063 | 0.48 | 0.13 | |

| Diclofenac | 0.611 | 0.63 | 0.97 | |

| Celecoxib | 15 - 50 | 0.04 - 0.8 | 18.75 - 1250 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.

Experimental Protocols

The anti-inflammatory properties of this compound NSAIDs are evaluated using a variety of in vitro and in vivo experimental models.

In Vitro Assays

This assay provides a physiologically relevant model for assessing the inhibitory activity of NSAIDs in a complex biological matrix.

Principle: Whole blood is treated with the test compound (this compound) and then stimulated to induce the activity of COX-1 and COX-2. The inhibition of each isoform is determined by measuring the production of their respective primary products: thromboxane B2 (TXB2) for COX-1 and prostaglandin E2 (PGE2) for COX-2.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the this compound compound or vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

COX-1 Activity Measurement:

-

Blood samples are allowed to clot at 37°C for 1 hour to induce maximal TXB2 production via COX-1.

-

The samples are then centrifuged, and the serum is collected.

-

TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or ELISA kit.

-

-

COX-2 Activity Measurement:

-

Heparinized blood samples are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression.

-

The this compound compound is then added at various concentrations and incubated for a further period.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are measured using a specific EIA or ELISA kit.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the log concentration of the this compound compound.

Caption: Workflow for the human whole blood assay to determine COX-1 and COX-2 inhibition.

In Vivo Models

This is a widely used and well-characterized model of acute inflammation to assess the in vivo efficacy of anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of an this compound compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Rats are randomly divided into control and treatment groups.

-

Drug Administration: The this compound compound or vehicle (control) is administered orally or intraperitoneally at a specific time before the carrageenan injection.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Conclusion

This compound NSAIDs represent a significant class of anti-inflammatory agents with a well-defined mechanism of action centered on the inhibition of COX enzymes. The quantitative differences in their inhibitory potency against COX-1 and COX-2, as demonstrated by their IC50 values, are crucial for understanding their efficacy and safety profiles. The experimental protocols detailed in this guide provide robust and reproducible methods for the preclinical evaluation of the anti-inflammatory properties of existing and novel this compound derivatives. This comprehensive understanding is essential for researchers and drug development professionals working to advance the therapeutic potential of this important class of drugs.

A Technical Guide to the Physicochemical Properties and Solubility of Enolicam (Oxicams)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of Enolicam, a class of non-steroidal anti-inflammatory drugs (NSAIDs) more commonly known as oxicams. This document is intended for researchers, scientists, and professionals involved in drug development and formulation. Oxicams are characterized by their enolic acid moiety, which is crucial to their therapeutic effect. This guide will delve into the quantitative aspects of these properties, detail the experimental methodologies for their determination, and visualize the relevant biological pathways.

Physicochemical Properties of Representative Oxicams

The physicochemical properties of oxicams, such as their acidity (pKa) and lipophilicity (log P), are critical determinants of their pharmacokinetic and pharmacodynamic behavior.[1] These properties influence their absorption, distribution, metabolism, and excretion (ADME) profile.[1] The oxicam class includes several well-known drugs such as Piroxicam, Tenoxicam, and Lornoxicam. The key physicochemical data for these compounds are summarized in the table below.

| Property | Piroxicam | Tenoxicam | Lornoxicam |

| IUPAC Name | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][2][3]thiazine-3-carboxamide 1,1-dioxide | (3E)-4-hydroxy-3-[hydroxy(pyridin-2-ylamino)methylidene]-2-methyl-2,3-dihydro-4H-thieno[2,3-e][2][3]thiazin-4-one 1,1-dioxide |

| Chemical Formula | C₁₅H₁₃N₃O₄S | C₁₃H₁₁N₃O₄S₂ | C₁₃H₁₀ClN₃O₄S₂ |

| Molecular Weight | 331.35 g/mol | 337.4 g/mol | 371.8 g/mol |

| Melting Point | 198-200 °C | 209-211 °C | 225-230 °C (decomposes) |

| pKa | ~5.1 (enolic hydroxyl), ~1.8 (pyridyl nitrogen) | ~4.6 (enolic hydroxyl), ~1.1 (pyridyl nitrogen) | ~4.7 (enolic hydroxyl), ~1.1 (pyridyl nitrogen) |

| log P (Octanol/Water) | 1.8 | 1.6 | 2.2 |

Solubility Profile of Representative Oxicams

The solubility of oxicams is a critical factor for their formulation and bioavailability. Generally, oxicams are weakly acidic and exhibit poor aqueous solubility.[3][4] Their solubility is pH-dependent, and they are more soluble in alkaline solutions.[3][4] The use of co-solvents can significantly enhance their solubility.[5]

| Solvent | Piroxicam | Tenoxicam | Lornoxicam |

| Water | Practically insoluble | Practically insoluble (14.1 mg/L)[3][4] | Very slightly soluble |

| Ethanol | Very slightly soluble | Very slightly soluble[3] | Very slightly soluble |

| Methanol | Slightly soluble | Less than 1 mg/mL[5] | Slightly soluble |

| Acetone | Slightly soluble | 2 mg/mL[5] | Slightly soluble |

| Methylene Chloride | Sparingly soluble | Sparingly soluble[3] | Sparingly soluble |

| Aqueous Acid | Soluble | Soluble[3] | Soluble |

| Aqueous Alkali | Soluble | Soluble[3] | Soluble |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[6][7]

-

Preparation: An excess amount of the oxicam powder is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 37 ± 0.5 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not adsorb the drug), and diluted as necessary. The concentration of the dissolved oxicam is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

References

- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 2. researchgate.net [researchgate.net]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

Enolicam's Interaction with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Given that COX enzymes are membrane-associated proteins, the interaction of this compound with the lipid bilayer is a critical aspect of its mechanism of action and overall pharmacological profile.[3][4] This technical guide provides an in-depth analysis of the interaction between this compound and biological membranes, drawing upon data from closely related oxicam compounds to elucidate the physicochemical principles governing this interaction. The guide details the effects of these interactions on membrane properties, outlines the experimental methodologies used for their study, and presents the relevant biochemical pathways.

This compound and Membrane Interaction: Physicochemical Principles

While specific quantitative data for this compound is limited in publicly accessible literature, extensive research on structurally similar oxicams, such as piroxicam and meloxicam, provides a strong basis for understanding this compound's membrane interactions. Oxicams are known to intercalate within the lipid bilayer, positioning themselves near the polar/apolar interface.[3][5] This interaction is governed by the molecule's physicochemical properties, including its lipophilicity and hydrogen bonding capacity.

The interaction of oxicams with the membrane can lead to several biophysical consequences:

-

Alteration of Membrane Fluidity: Depending on the specific oxicam and the lipid composition of the membrane, these drugs can either increase or decrease membrane fluidity. For instance, some oxicams have been shown to increase the gauche:trans ratio of lipid acyl chains, indicating a disordering effect.[6]

-

Modification of Phase Transition Temperature: The insertion of drug molecules into the lipid bilayer can disrupt the cooperative packing of lipids, leading to a lowering and broadening of the main phase transition temperature (Tm).[6][7]

-

Influence on Membrane Potential: Some oxicams have been observed to alter the surface potential of membranes.[8][9]

These membrane-perturbing effects are thought to play a role in the overall activity of the drug, potentially influencing its access to the membrane-bound COX enzyme and contributing to its pharmacological and toxicological profile.[5][8]

Quantitative Data on Oxicam-Membrane Interactions

The following tables summarize quantitative data obtained from studies on piroxicam and meloxicam, which serve as representative models for this compound's interaction with biological membranes.

Table 1: Partition Coefficients of Oxicams in Liposome/Water Systems

| Oxicam | Partition Coefficient (Kp) | Model Membrane | Reference |

| Piroxicam | High | Liposomes | [8][9] |

| Meloxicam | Low | Liposomes | [8][9] |

| Tenoxicam | High | Liposomes | [8][9] |

| Lornoxicam | Low | Liposomes | [8][9] |

Table 2: Effect of Oxicams on the Main Phase Transition Temperature (Tm) of DPPC Bilayers

| Oxicam | Effect on Tm | Effect on Pre-transition | Reference |

| Piroxicam | Lowering and broadening | Broadening or abolishment | [6] |

| Meloxicam | Least perturbing effect | Broadening or abolishment | [6] |

| Tenoxicam | Lowering and broadening | Broadening or abolishment | [6] |

| Lornoxicam | Lowering and broadening | Broadening or abolishment | [6] |

Key Signaling Pathways

The primary mechanism of action of this compound and other NSAIDs is the inhibition of the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with biological membranes.

Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid

-

Chloroform/methanol mixture (2:1, v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Procedure:

-

Dissolve the desired amount of lipid in the chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding PBS buffer (pre-heated above the lipid's phase transition temperature) to the flask.

-

Vortex the flask vigorously for several minutes until the lipid film is completely suspended, forming a milky suspension of MLVs.

Caption: Workflow for preparing multilamellar vesicles.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers and how they are affected by the incorporation of a drug molecule.[10][11][12]

Materials:

-

Liposome suspension (prepared as in 5.1)

-

This compound solution of known concentration

-

DSC instrument

-

Hermetic aluminum pans

Procedure:

-

Prepare liposome suspensions with and without this compound at various drug-to-lipid molar ratios.

-

Accurately weigh a small amount of the liposome suspension into a hermetic aluminum pan. An equal volume of buffer is used as a reference.

-

Seal the pans.

-

Place the sample and reference pans in the DSC instrument.

-

Scan the samples over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a constant heating rate (e.g., 1°C/min).

-

Record the heat flow as a function of temperature to obtain a thermogram.

-

Analyze the thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Caption: Workflow for DSC analysis of liposomes.

Fluorescence Spectroscopy

Fluorescence-based assays can be used to determine the location of this compound within the membrane and its effect on membrane fluidity.

5.3.1 Fluorescence Quenching Assay

This assay helps to determine the location of the drug within the lipid bilayer by using fluorescent probes that reside at different depths within the membrane.[7][13]

Materials:

-

Liposome suspension containing a fluorescent probe (e.g., Laurdan or Prodan)

-

This compound solution of known concentration

-

Spectrofluorometer

Procedure:

-

Prepare liposomes incorporating a fluorescent probe.

-

Place the fluorescently labeled liposome suspension in a quartz cuvette.

-

Measure the initial fluorescence intensity of the probe at its excitation and emission maxima.

-

Add increasing concentrations of this compound to the cuvette, incubating for a short period after each addition.

-

Measure the fluorescence intensity after each addition of this compound.

-

A decrease in fluorescence intensity (quenching) indicates an interaction between this compound and the probe. The extent of quenching of probes located at different depths provides information about the location of this compound within the bilayer.

5.3.2 Membrane Fluidity Assay

This assay measures changes in membrane fluidity by monitoring the fluorescence anisotropy or polarization of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[14][15]

Materials:

-

Liposome suspension

-

DPH stock solution

-

This compound solution of known concentration

-

Spectrofluorometer with polarization filters

Procedure:

-

Label the liposome suspension with DPH by incubation.

-

Divide the labeled liposome suspension into a control group and experimental groups to which different concentrations of this compound will be added.

-

Measure the fluorescence anisotropy or polarization of the samples using the spectrofluorometer.

-

A decrease in fluorescence anisotropy/polarization indicates an increase in membrane fluidity, while an increase suggests a decrease in fluidity.

Conclusion

The interaction of this compound with biological membranes is an integral aspect of its pharmacology. Based on evidence from related oxicam compounds, this compound is expected to partition into the lipid bilayer, altering its physical properties. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these interactions. A thorough understanding of the membrane-level effects of this compound will aid in the rational design of new drug delivery systems and in predicting the drug's efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]